molecular formula C24H22N6O4 B7711143 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

Cat. No.: B7711143
M. Wt: 458.5 g/mol
InChI Key: WELVGJGYVLGWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, piperazine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .

Properties

IUPAC Name

5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-22-5-3-2-4-20(22)29-14-12-28(13-15-29)19-7-6-18(16-21(19)30(31)32)24-26-23(27-34-24)17-8-10-25-11-9-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVGJGYVLGWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.